Lipophilicity vs. 1-Methyl and 1-Phenyl Analogs
The target compound exhibits a computed XLogP3 of 0.2, placing it in an optimal intermediate lipophilicity range compared to the more hydrophilic 1-methyl-1H-pyrazol-4-ol (XLogP3 = −0.1) and the more lipophilic 1-phenyl-1H-pyrazol-4-ol (XLogP3 = 1.5) [1][2][3]. This 0.3 log unit increase over the methyl analog and 1.3 log unit decrease relative to the phenyl analog provide a differentiated property window relevant to oral bioavailability and CNS penetration predictions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-ol: XLogP3 = −0.1; 1-Phenyl-1H-pyrazol-4-ol: XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. 1-methyl; ΔXLogP3 = −1.3 vs. 1-phenyl |
| Conditions | Computed by XLogP3 3.0 (PubChem); values are calculated, not experimentally determined. |
Why This Matters
For medicinal chemistry programs, a LogP of 0.2 suggests the compound may serve as a fragment or intermediate that balances aqueous solubility with membrane permeability, unlike the more polar methyl analog or the more lipophilic phenyl analog.
- [1] PubChem. 1-(Oxan-4-yl)-1H-pyrazol-4-ol. XLogP3 = 0.2. PubChem CID 90461256. https://pubchem.ncbi.nlm.nih.gov/compound/1598643-02-7 View Source
- [2] PubChem. 1-Methyl-1H-pyrazol-4-ol. XLogP3 = −0.1. PubChem CID 13018409. https://pubchem.ncbi.nlm.nih.gov/compound/78242-20-3 View Source
- [3] PubChem. 1-Phenyl-1H-pyrazol-4-ol. XLogP3 = 1.5. PubChem CID 555359. https://pubchem.ncbi.nlm.nih.gov/compound/1076-60-4 View Source
